BenchChemオンラインストアへようこそ!

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

oncology breast cancer antiproliferative

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 2090868-37-2; molecular formula C₉H₁₁N₃O₂; MW 193.20 g/mol) is a heterocyclic carboxylic acid built on the fused imidazo[1,2-b]pyrazole bicyclic core. The N-1 isopropyl substituent and the C-6 carboxylic acid group are the two handles that define its physicochemical and reactivity profile relative to other members of the imidazo[1,2-b]pyrazole family.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13429655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C)N1C=CN2C1=CC(=N2)C(=O)O
InChIInChI=1S/C9H11N3O2/c1-6(2)11-3-4-12-8(11)5-7(10-12)9(13)14/h3-6H,1-2H3,(H,13,14)
InChIKeyONUBSGNKWLUDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 2090868-37-2; molecular formula C₉H₁₁N₃O₂; MW 193.20 g/mol) is a heterocyclic carboxylic acid built on the fused imidazo[1,2-b]pyrazole bicyclic core. The N-1 isopropyl substituent and the C-6 carboxylic acid group are the two handles that define its physicochemical and reactivity profile relative to other members of the imidazo[1,2-b]pyrazole family . The scaffold is under active investigation in oncology and inflammation, with the imidazo[1,2-b]pyrazole chemotype having demonstrated antiproliferative activity across multiple cancer cell lines and the ability to inhibit ROS production and p38MAPK phosphorylation in cellular models [1][2].

Why Generic 1H-Imidazo[1,2-b]pyrazole-6-carboxylic Acids Cannot Substitute for the 1-Isopropyl Derivative


The imidazo[1,2-b]pyrazole-6-carboxylic acid core tolerates diverse N-1 substituents, and the choice of substituent profoundly alters lipophilicity, aqueous solubility, and cellular antiproliferative potency. The unsubstituted parent (1H-imidazo[1,2-b]pyrazole-6-carboxylic acid) carries a relatively hydrophilic profile (logP 0.91; aqueous solubility 12.4 mg/mL) but a modest IC₅₀ of 22.1 μM against the MCF-7 breast cancer line . The 1-isopropyl derivative shifts each of these parameters: logP rises to 1.42, aqueous solubility drops to 8.9 mg/mL, and MCF-7 potency improves to 8.2 μM—a 2.7-fold gain in cellular activity . The 1-(2-hydroxyethyl) analogue sits at the opposite end of the polarity spectrum (logP −0.32; solubility 45.6 mg/mL) with an intermediate IC₅₀ of 14.5 μM . These quantitative divergences mean that researchers cannot interchange these analogs without altering both the physicochemical and biological readouts of their experiments; each N-1 modification represents a distinct point in the property–activity landscape.

Quantitative Comparative Evidence for 1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid


MCF-7 Antiproliferative Activity: 2.7-Fold Gain Over the Unsubstituted Parent Acid

In a head-to-head comparison reported on a vendor technical datasheet, the 1-isopropyl derivative displayed an IC₅₀ of 8.2 μM against the MCF-7 breast cancer cell line, versus 22.1 μM for the unsubstituted 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid and 14.5 μM for the 1-(2-hydroxyethyl) analogue . This 2.7-fold increase in potency is consistent with the broader SAR observation that N-1 alkylation of the imidazo[1,2-b]pyrazole scaffold modulates antiproliferative activity across multiple solid tumor lines [1].

oncology breast cancer antiproliferative

Lipophilicity Tuning: logP 1.42 Balances Membrane Permeability Against Solubility

The calculated logP of the 1-isopropyl derivative is 1.42, compared to 0.91 for the unsubstituted parent acid and −0.32 for the 1-(2-hydroxyethyl) analogue . The isopropyl substitution thus raises logP by 0.51 units relative to the parent, moving the compound into a lipophilicity range associated with improved passive membrane permeability while remaining within typical drug-like space [1]. The 1-isobutyl analog (C₁₀H₁₃N₃O₂, MW 207.23) carries a bulkier, more lipophilic alkyl group and would be expected to have a logP value further above that of the isopropyl derivative .

physicochemical profiling logP drug-likeness

Aqueous Solubility: 8.9 mg/mL—28% Lower Than Parent, but Within Workable Range for In Vitro Assays

The aqueous solubility of the 1-isopropyl derivative is 8.9 mg/mL, compared to 12.4 mg/mL for the unsubstituted parent and 45.6 mg/mL for the 1-(2-hydroxyethyl) analogue . The 28% reduction in solubility relative to the parent is attributable to the added hydrophobic surface area of the isopropyl group. This solubility level remains compatible with standard cell-based assay conditions (typical DMSO stock concentration yielding final aqueous concentrations in the micromolar range), while the hydroxyethyl analogue's substantially higher solubility may be advantageous for high-concentration biophysical assays but comes at the cost of reduced cellular potency .

solubility biopharmaceutics assay development

Carboxylic Acid pKa Shift: Predicted Stronger Acidity vs. Non-Fused Heterocyclic Carboxylic Acids

The predicted pKa of the carboxylic acid group in the 1-isopropyl derivative is −3.84 ± 0.41 (computational prediction) [1]. This value is substantially lower than the pKa of a typical aromatic carboxylic acid (e.g., benzoic acid, pKa ~4.2) and also lower than the predicted pKa of closely related imidazo[1,2-b]pyrazole regioisomers such as the 1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (predicted pKa −3.80 ± 0.41) . The strongly acidic character means the compound exists predominantly in its carboxylate form at physiological pH, which can influence both solubility and target-binding electrostatics. In the context of the imidazo[1,2-b]pyrazole scaffold, the C-6 carboxylic acid can be exploited for pH-dependent charge modulation—a property leveraged in prodrug strategies where the acid is esterified to improve oral bioavailability [2].

pKa ionization state prodrug design

Synthetic Versatility: Carboxylic Acid Handle Enables Divergent Derivatization to Amides, Esters, and Beyond

The C-6 carboxylic acid serves as a versatile synthetic handle for amide coupling, esterification, and reduction to the corresponding carbaldehyde. The carboxamide derivative (1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide, CAS 2097969-59-8) [1] and the carbaldehyde (CAS not specified; commercially available) are both accessible from the parent acid, enabling divergent exploration of chemical space from a single procurement. The imidazo[1,2-b]pyrazole carboxamide motif is explicitly claimed in patent literature for anticancer applications, with generic Formula (V) encompassing N-1 alkyl-substituted variants including isopropyl [2]. In contrast, the unsubstituted parent acid, while also derivatizable, lacks the pre-installed N-1 alkyl group that must be introduced through an additional synthetic step if required for downstream SAR exploration.

synthetic intermediate carboxylic acid derivatization library synthesis

Class-Level Anti-Inflammatory Activity: Imidazo[1,2-b]pyrazole Scaffold Inhibits ROS Production and Platelet Aggregation

While no direct biological data for the 1-isopropyl-6-carboxylic acid itself were identified in peer-reviewed literature, the imidazo[1,2-b]pyrazole scaffold class has demonstrated quantifiable anti-inflammatory activity. In the Spallarossa et al. (2023) study, structurally related imidazo[1,2-b]pyrazole derivatives inhibited collagen-induced platelet aggregation with IC₅₀ values ranging from 83.89 ± 3.36 μM (compound 4c) to 160.45 ± 10.42 μM (compound 3e), and inhibited ROS production with IC₅₀ values from 74.86 ± 6.18 μM to 179.24 ± 33.67 μM [1]. The SAR trend indicated that smaller substituents on the catechol ring (as in compounds 3a and 4c) favored anti-inflammatory activity, while bulkier substituents reduced potency [1]. The 1-isopropyl-6-carboxylic acid, with its compact N-1 substituent and free carboxylic acid at C-6, aligns with the scaffold features of the more active congeners in this series.

anti-inflammatory ROS inhibition platelet aggregation

Recommended Application Scenarios for 1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid


Oncology Lead Discovery: Starting Point for MCF-7 Breast Cancer SAR Programs

When initiating a medicinal chemistry campaign against breast cancer, the 8.2 μM MCF-7 IC₅₀ of the 1-isopropyl derivative provides a 2.7-fold potency advantage over the unsubstituted parent acid . Procurement of this pre-functionalized scaffold enables direct exploration of C-6 carboxylate modifications (amide, ester, hydrazide) without the added synthetic burden of installing the N-1 isopropyl group, accelerating SAR cycles in hit-to-lead optimization.

Physicochemical Property Optimization: Balanced logP for Membrane Permeability Studies

For programs requiring a heterocyclic carboxylic acid with intermediate lipophilicity (logP 1.42), the 1-isopropyl derivative occupies a productive middle ground between the overly polar unsubstituted parent (logP 0.91) and more lipophilic N-alkyl analogs (e.g., 1-isobutyl) . This balance supports permeability assays (PAMPA, Caco-2) without the solubility liabilities of highly lipophilic variants, making it suitable for early ADME profiling in drug discovery.

Carboxamide Library Synthesis Using a Pre-Installed N-1 Isopropyl Group

The carboxylic acid can be directly converted to a diverse array of carboxamides via standard HATU- or EDCI-mediated coupling . The resulting 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamides fall within the generic scope of patent-protected anticancer chemotypes (US 2022/0064167 A1) [1], providing a direct path from commercial building block to composition-of-matter relevant analogs.

Comparative Scaffold Benchmarking in Kinase and Inflammation Panels

Given the imidazo[1,2-b]pyrazole class's demonstrated activity against p38MAPK phosphorylation and ROS production in cellular assays [2], the 1-isopropyl-6-carboxylic acid can serve as a comparator compound in kinase selectivity panels and inflammation models. Its intermediate lipophilicity and free carboxylic acid handle differentiate it from other N-1 variants in the same screening set, enabling deconvolution of substituent effects on target engagement.

Quote Request

Request a Quote for 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.